2-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine
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Overview
Description
2-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine is an organic compound that features a dichlorophenyl group and a pyridinylmethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzaldehyde, is subjected to a reductive amination reaction with pyridin-3-ylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Formation of the Ethanamine Backbone: The intermediate product is then reacted with ethylamine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine
- 2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
- 2-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)propanamine
Uniqueness
2-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. The presence of both dichlorophenyl and pyridinylmethyl groups provides a distinct chemical environment that can be exploited in various applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c15-13-4-3-12(14(16)8-13)5-7-18-10-11-2-1-6-17-9-11/h1-4,6,8-9,18H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYSXRTTSZVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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